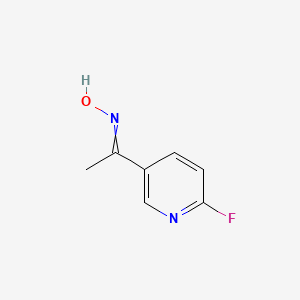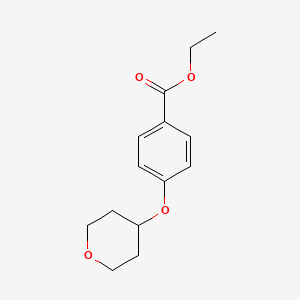
2-(Pyridin-2-yl)-5-(3-iodophenyl)-1,3,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Pyridin-2-yl)-5-(3-iodophenyl)-1,3,4-oxadiazole is a heterocyclic compound that contains a pyridine ring, an iodophenyl group, and an oxadiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yl)-5-(3-iodophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-pyridinecarboxylic acid hydrazide with 3-iodobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production process.
化学反应分析
Types of Reactions
2-(Pyridin-2-yl)-5-(3-iodophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the iodophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less common.
Cyclization Reactions: The oxadiazole ring can be involved in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction can be used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include derivatives where the iodine atom is replaced by other functional groups.
Oxidation and Reduction Reactions: Products depend on the specific reagents and conditions used, leading to various oxidized or reduced forms of the compound.
科学研究应用
2-(Pyridin-2-yl)-5-(3-iodophenyl)-1,3,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is studied for its electronic and photophysical properties, making it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
作用机制
The mechanism of action of 2-(Pyridin-2-yl)-5-(3-iodophenyl)-1,3,4-oxadiazole depends on its specific application:
Biological Targets: In medicinal chemistry, the compound may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Electronic Properties: In materials science, the compound’s electronic structure allows it to participate in charge transfer processes, which are crucial for its function in electronic devices.
相似化合物的比较
Similar Compounds
2-(2-Pyridyl)-5-phenyl-1,3,4-oxadiazole: Lacks the iodine atom, which affects its reactivity and electronic properties.
2-(2-Pyridyl)-5-(4-iodophenyl)-1,3,4-oxadiazole: Similar structure but with the iodine atom in a different position, leading to different chemical behavior.
Uniqueness
2-(Pyridin-2-yl)-5-(3-iodophenyl)-1,3,4-oxadiazole is unique due to the presence of the iodine atom at the 3-position of the phenyl ring. This structural feature influences its reactivity, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
属性
分子式 |
C13H8IN3O |
|---|---|
分子量 |
349.13 g/mol |
IUPAC 名称 |
2-(3-iodophenyl)-5-pyridin-2-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C13H8IN3O/c14-10-5-3-4-9(8-10)12-16-17-13(18-12)11-6-1-2-7-15-11/h1-8H |
InChI 键 |
KADQOMMLVIAHTL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=NN=C(O2)C3=CC(=CC=C3)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


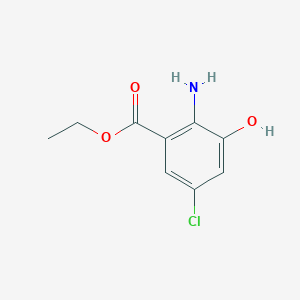
![5,8-Dihydro-[1,3]dioxolo[4,5-g]quinoxaline-6,7-dione](/img/structure/B8379140.png)
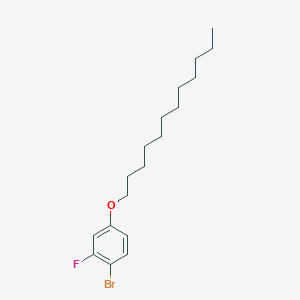
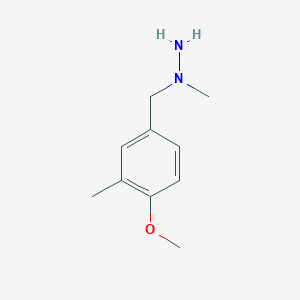
![6-(5-methoxypyridin-3-yl)-N-(pyrazin-2-yl)benzo[d]thiazol-2-amine](/img/structure/B8379152.png)
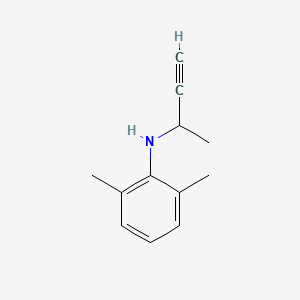
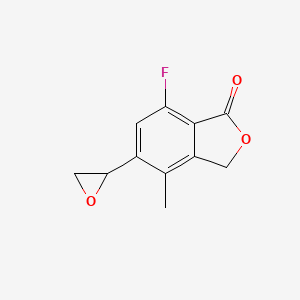
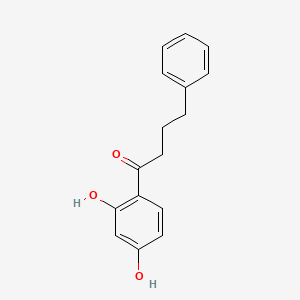

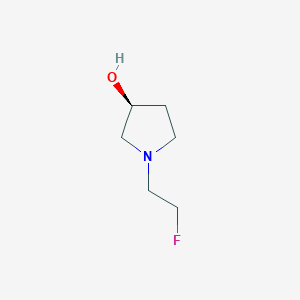
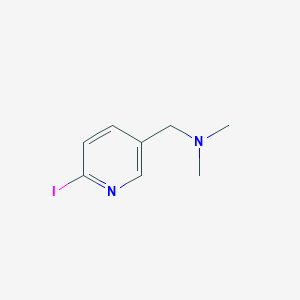
![Methyl 6-bromo-5-fluorobenzo[d]isothiazole-3-carboxylate](/img/structure/B8379206.png)
